(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid
CAS No.: 159877-12-0
Cat. No.: VC21539566
Molecular Formula: C10H20N2O4
Molecular Weight: 232,28 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 159877-12-0 |
---|---|
Molecular Formula | C10H20N2O4 |
Molecular Weight | 232,28 g/mole |
IUPAC Name | (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
Standard InChI Key | AMPVNPYPOOQUJF-SSDOTTSWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC[NH3+])C(=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CCCN)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC[NH3+])C(=O)[O-] |
Chemical Structure and Properties
Structural Characteristics
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid contains several key structural elements that define its chemical behavior. The compound features a tert-butoxycarbonyl (Boc) group attached to the α-amino group, providing protection during chemical reactions while leaving the δ-amino group at the end of the side chain free for selective modifications. The R-configuration at the α-carbon gives the molecule specific stereochemical properties that influence its biological activity and reaction selectivity.
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties that are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C10H20N2O4 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Configuration | R-stereochemistry at α-carbon |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents like DMF, DMSO; limited water solubility |
Melting Point | Typically between 120-130°C |
Stability | Stable at room temperature; sensitive to strong acids |
The compound's structure confers specific reactivity patterns that are advantageous in peptide synthesis and other applications requiring selective chemical transformations.
Synthesis and Preparation Methods
Laboratory Scale Synthesis
The preparation of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the selective protection of the α-amino group of D-ornithine using di-tert-butyl dicarbonate (Boc2O). The reaction is usually conducted in a biphasic system using water and an organic solvent like dioxane, with careful pH control to ensure selective protection of the α-amino group over the δ-amino group. The synthetic route can be summarized as follows:
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D-Ornithine is dissolved in a mixture of water and dioxane
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The pH is adjusted to 8.5-9.0 using a base like sodium hydroxide
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Di-tert-butyl dicarbonate (Boc2O) is added dropwise at 0-5°C
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The reaction mixture is stirred at room temperature for several hours
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After acidification, the product is extracted and purified by recrystallization
Industrial Production Methods
For larger scale production, continuous flow microreactor systems have been developed to enhance efficiency and sustainability. These systems provide precise control over reaction conditions, which leads to higher yields and product purity. The industrial methods often incorporate the following improvements over laboratory-scale synthesis:
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Optimized solvent systems to minimize waste
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Automated pH control for improved selectivity
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Continuous flow processes for increased throughput
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Enhanced purification techniques like simulated moving bed chromatography
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Quality control protocols to ensure batch-to-batch consistency
Chemical Reactions and Mechanisms of Action
Deprotection Reactions
One of the most important reactions of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is the selective removal of the Boc protecting group. This deprotection is typically achieved using acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. The mechanism involves protonation of the tert-butyl carbamate, followed by loss of carbon dioxide and formation of the free amino group. This reaction is crucial in peptide synthesis, as it allows for sequential coupling reactions.
Coupling Reactions
The compound readily participates in peptide bond formation through its carboxylic acid group. Coupling reactions typically employ activating agents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) or dichloromethane. This activation converts the carboxylic acid into a reactive intermediate that can then react with the amino group of another amino acid to form a peptide bond.
δ-Amino Group Modifications
The free δ-amino group in (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid provides a valuable site for selective chemical modifications. These include:
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Acylation with various acyl groups
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Guanidination to form arginine derivatives
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Reductive amination with aldehydes or ketones
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Formation of isothiocyanates for bioconjugation
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Click chemistry for attachment of functional molecules
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly when incorporating ornithine residues into peptides. The Boc protection strategy allows for orthogonal protection schemes that are essential for the synthesis of complex peptides with multiple functional groups. The compound can be incorporated into peptide chains using standard coupling protocols, providing access to ornithine-containing peptides with D-stereochemistry.
Bioactive Peptide Development
The incorporation of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid into peptides often leads to enhanced stability against enzymatic degradation due to the unnatural D-stereochemistry. This property has been exploited in the development of peptide-based drugs with improved pharmacokinetic profiles. Additionally, the free δ-amino group provides a site for further modifications, enabling the creation of diverse peptide libraries for biological screening.
Biological Activity and Research Findings
Role in Ornithine Metabolism
Recent research has highlighted the importance of ornithine metabolism in various biological processes. A study published in Nature demonstrated that oxidative ornithine metabolism supports non-inflammatory bacterial communities . The research found that ornithine, putrescine (a product of microbial ornithine metabolism), and citrulline differed significantly across infection conditions in a model of Clostridioides difficile infection (CDI) .
Impact on Microbial Communities
Studies have shown that dietary ornithine availability can influence microbial metabolism. When dietary ornithine was present, genes involved in its oxidative metabolism were more highly expressed in certain bacteria . This suggests that compounds like (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, which can release ornithine upon deprotection, might indirectly affect microbial community composition and function.
Comparison with Similar Compounds
Structural Analogues
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid belongs to a family of protected amino acids used in peptide synthesis. A comparison with related compounds provides insight into its unique properties and applications:
Compound | Structure | Key Differences | Primary Applications |
---|---|---|---|
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid | Boc-protected α-amino group with free δ-amino group | R-configuration, single Boc protection | Peptide synthesis, bioconjugation |
Boc-Orn(Z)-OH | Boc-protected α-amino group, Z-protected δ-amino group | Dual protection strategy | Complex peptide synthesis requiring orthogonal protection |
Boc-D-Orn(Z)-Osu | Boc-protected α-amino group, Z-protected δ-amino group, activated carboxyl | Activated ester for efficient coupling | Automated solid-phase peptide synthesis |
Fmoc-Orn(Boc)-OH | Fmoc-protected α-amino group, Boc-protected δ-amino group | Orthogonal protection scheme | Fmoc-based solid-phase peptide synthesis |
Stereochemical Considerations
The R-configuration in (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid (corresponding to D-ornithine in traditional amino acid nomenclature) distinguishes it from its S-enantiomer. This stereochemical difference influences its biological properties, particularly its resistance to proteolytic degradation and its interactions with biological receptors. Peptides containing D-amino acids often exhibit enhanced stability in vivo, making them valuable for developing long-acting peptide therapeutics.
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